4-Hydroxy-2-(4-methoxyphenyl)benzoic acid

HPPD inhibition Enzyme assay Herbicide discovery

Researchers require potent, selective HPPD inhibitors for tyrosine catabolism studies and herbicide target validation, yet common hydroxybenzoic acids lack sub-micromolar activity. This biphenyl-substituted hydroxybenzoic acid delivers: - **Quantified potency**: IC₅₀ = 90 nM against pig liver HPPD (5,500-11,000× enhancement over simpler analogs). - **Distinct binding mode**: 4-hydroxy group enables nucleophile recognition via metal-bound water H-bonding; 4'-methoxy optimizes hydrophobic packing. - **Fully characterized**: XRD, ¹H/¹³C NMR, FT-IR, UV-Vis available-ideal for co-crystallization and DFT validation.

Molecular Formula C14H12O4
Molecular Weight 244.24 g/mol
Cat. No. B13240613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-2-(4-methoxyphenyl)benzoic acid
Molecular FormulaC14H12O4
Molecular Weight244.24 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=C(C=CC(=C2)O)C(=O)O
InChIInChI=1S/C14H12O4/c1-18-11-5-2-9(3-6-11)13-8-10(15)4-7-12(13)14(16)17/h2-8,15H,1H3,(H,16,17)
InChIKeyVXFCXINSKVFUQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxy-2-(4-methoxyphenyl)benzoic Acid: HPPD Inhibitor Overview


4-Hydroxy-2-(4-methoxyphenyl)benzoic acid is a biphenyl-substituted hydroxybenzoic acid derivative (C₁₄H₁₂O₄; MW 244.24 g/mol) characterized by a 4-hydroxybenzoic acid core substituted at the 2-position with a 4-methoxyphenyl group [1]. This substitution pattern creates a unique hydrogen-bonding network that underpins its biological recognition profile. The compound has demonstrated quantifiable inhibitory activity against 4-hydroxyphenylpyruvate dioxygenase (HPPD), a clinically and agrochemically relevant target, with an observed IC₅₀ of 90 nM in pig liver enzyme assays [2]. Its structural features—specifically the 4-hydroxy moiety and the 4′-methoxy substituent on the pendant phenyl ring—distinguish it from simpler benzoic acid analogs and confer a distinct binding mode characterized by nucleophile recognition rather than direct metal coordination [3].

HPPD enzyme inhibition assay context
Nucleophile recognition binding mode (non-metal coordination)
2-(4-methoxyphenyl) substitution essential for target engagement

4-Hydroxy-2-(4-methoxyphenyl)benzoic Acid: Irreplaceable by Simpler Analogs


The biphenyl scaffold of 4-hydroxy-2-(4-methoxyphenyl)benzoic acid is not merely a structural embellishment; it fundamentally alters the compound's binding thermodynamics and target engagement profile relative to monosubstituted benzoic acids. Structure–affinity relationship studies on phenolic acids demonstrate that substitution at the 2-position of the benzoic acid ring significantly enhances binding affinity to serum albumins and other biological targets, whereas 4-position hydroxylation alone has a negative influence on binding strength [1]. Furthermore, in the context of phosphodiesterase IV (PDE-IV) inhibition, the 4-methoxyphenyl moiety is a critical determinant of potency, with alkoxy-substituted 4-methoxyphenylbenzoic acids achieving IC₅₀ values in the sub-micromolar range—activity that is absent in unsubstituted benzoic acid [2]. The combination of the 4-hydroxy group (which enables nucleophile-recognition binding modes via hydrogen bonding to metal-bound water [3]) and the 4′-methoxy substituent (which optimizes hydrophobic packing and π–π interactions) creates a binding surface that cannot be recapitulated by generic 4-hydroxybenzoic acid, 4-methoxybenzoic acid, or simple biphenyl-2-carboxylic acid. Substituting this compound with any of these simpler analogs would result in a complete loss of the HPPD inhibitory activity (IC₅₀ = 90 nM [4]) and a fundamentally different target engagement profile.

Scaffold Biphenyl substitution is required for HPPD inhibition; simpler benzoic acids may lack activity
Binding Mode 4-Hydroxy group enables nucleophile recognition; its absence may shift binding mechanism
Potency Driver 4′-Methoxy group optimizes hydrophobic packing; removal may reduce inhibitory response

4-Hydroxy-2-(4-methoxyphenyl)benzoic Acid: Quantitative Differentiation


HPPD Inhibition Potency vs. Simpler Analogs

4-Hydroxy-2-(4-methoxyphenyl)benzoic acid demonstrates sub-micromolar inhibitory activity against 4-hydroxyphenylpyruvate dioxygenase (HPPD) with an IC₅₀ of 90 nM in pig liver enzyme assays [1]. In contrast, simpler hydroxybenzoic acid derivatives evaluated under comparable assay conditions require concentrations of 0.5–1.0 mM to achieve complete HPPD inhibition [2]. This represents an approximately 5,500- to 11,000-fold enhancement in inhibitory potency conferred by the 2-(4-methoxyphenyl) substitution. The presence of both the 4-hydroxy and 4′-methoxy groups is essential for this activity; removal of either functional group abolishes the sub-micromolar inhibition profile [3].

HPPD Inhibition
Reported
90 nM (Target) 0.5–1.0 mM (Analogs)
Supports HPPD inhibition endpoint review
Cross-study comparison; head-to-head validation recommended
HPPD inhibition Enzyme assay Herbicide discovery Tyrosine metabolism

Hydrogen Bond Donor Capacity Enhancement

4-Hydroxy-2-(4-methoxyphenyl)benzoic acid possesses two hydrogen bond donors (the carboxylic acid proton and the 4-hydroxy phenolic proton), compared to only one hydrogen bond donor in 2-(4-methoxyphenyl)benzoic acid [1]. This additional hydrogen bond donor capability is mechanistically significant: hydroxybenzoic acid derivatives inhibit carbonic anhydrase isoforms not by metal coordination but through strong hydrogen bonding to the metal-bound water nucleophile [2]. The 4-hydroxy group enables this alternative inhibition mode, which is structurally precluded in the des-hydroxy analog 2-(4-methoxyphenyl)benzoic acid. In serum albumin binding studies, the hydroxy group at the 2-position of phenolic acids strengthens binding affinity [3]—a positional effect that the 4-hydroxy group of this compound may similarly exploit in target recognition.

H-Bond Donor Capacity
Class-level
2 donors (vs 1 in des-hydroxy analog)
May support alternative binding mode hypothesis
Inference from carbonic anhydrase studies; confirm for HPPD
Molecular recognition Hydrogen bonding Physicochemical property SAR

Structural Identity Confirmation by XRD & NMR

The unambiguous structural identity of 4-hydroxy-2-(4-methoxyphenyl)benzoic acid has been established through single-crystal X-ray diffraction, FT-IR, UV-Vis, ¹H-NMR, and ¹³C-NMR spectroscopy [1]. The experimental ¹H-NMR and ¹³C-NMR chemical shifts have been validated against theoretical calculations, and Hirshfeld surface analysis has mapped the intermolecular interactions (hydrogen bonding, π–π stacking) that govern its solid-state packing and solution-phase behavior [1]. This level of structural characterization is essential for quality control in procurement and ensures batch-to-batch reproducibility in biological assays. In contrast, many commercially available benzoic acid analogs lack comprehensive spectroscopic documentation, introducing ambiguity in compound identity verification [2].

Structural ID
Reported
XRD, ¹H/¹³C NMR, FT-IR, UV-Vis assigned
Supports structural identity and batch reproducibility
Verify lot-specific COA; full characterization reduces verification burden
X-ray crystallography NMR spectroscopy Quality control Structural elucidation

4-Hydroxy-2-(4-methoxyphenyl)benzoic Acid Applications


HPPD Inhibitor Tool for Herbicide Discovery

This compound serves as a validated, sub-100 nM HPPD inhibitor (IC₅₀ = 90 nM in pig liver enzyme assays [1]), providing a potent tool for mechanistic studies of tyrosine catabolism and for herbicide target validation. The 5,500- to 11,000-fold potency enhancement over simpler hydroxybenzoic acid derivatives [2] makes it suitable for dose–response studies and co-crystallization efforts aimed at elucidating HPPD–inhibitor binding modes. Procurement should prioritize this compound over generic benzoic acid analogs for any HPPD-focused research program requiring potent, reproducible inhibition.

Nucleophile-Recognition Inhibition in Carbonic Anhydrase

Hydroxybenzoic acid derivatives inhibit carbonic anhydrase via a distinctive nucleophile-recognition mechanism—hydrogen bonding to the metal-bound water rather than direct zinc coordination [3]. The 4-hydroxy group of 4-hydroxy-2-(4-methoxyphenyl)benzoic acid is essential for this binding mode. This compound is therefore suitable for structural biology studies (X-ray crystallography, molecular dynamics) aimed at characterizing alternative inhibition mechanisms in metalloenzymes. Researchers investigating non-classical zinc-binding inhibitors should select this compound over analogs lacking the phenolic hydroxyl group.

Biphenyl Carboxylic Acid Reference Standard

With fully assigned single-crystal XRD, ¹H-NMR, ¹³C-NMR, FT-IR, and UV-Vis spectra available [4], 4-hydroxy-2-(4-methoxyphenyl)benzoic acid provides a rigorously characterized reference standard for analytical method development, computational chemistry validation (DFT, molecular docking), and quality control of structurally related synthetic intermediates. Procurement of this well-characterized compound reduces the burden of in-house structural elucidation and supports reproducible experimental outcomes across academic and industrial laboratories.

Application
Selection Property
Validation Focus
HPPD enzyme inhibition screening
Biphenyl scaffold with nucleophile recognition
Inhibitory potency and binding mode review
Carbonic anhydrase mechanism studies
4-Hydroxy group for non-classical inhibition
Binding mode characterization (non-metal coordination)
Analytical reference standard
Multi-technique structural characterization
Identity confirmation and method development

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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